molecular formula C16H15N3S B2821213 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine CAS No. 1049143-73-8

5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine

Cat. No.: B2821213
CAS No.: 1049143-73-8
M. Wt: 281.38
InChI Key: UNDWTPFJVVNVIT-UHFFFAOYSA-N
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Description

5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine (CAS Number 1049143-73-8) is a synthetic organic compound featuring a thiazole core substituted with a 2-methylbenzyl group at the 5-position and a 2-aminopyridine group at the 2-position . This structure places it within the 2-aminothiazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery due to its broad pharmacological potential . The 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, underscoring its significant research value in oncology . Literature indicates that derivatives of the 2-aminothiazole scaffold, particularly those with arylamino substitutions similar to the N-(pyridin-2-yl) group in this compound, have demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound's mechanism of action is likely associated with the inhibition of key enzyme targets involved in cell proliferation. 2-Aminothiazole-based compounds have been extensively investigated as inhibitors of multiple enzyme targets such as protein kinases (e.g., EGFR, VEGFR, Src, Abl kinase), tubulin polymerization, topoisomerase IV, and PI3K/mTOR, which are critical pathways in cancer therapeutics . The specific substitution pattern of this compound suggests it is a valuable intermediate for constructing more complex molecules for biological screening . It is available for research applications as a building block in medicinal chemistry, for use in high-throughput screening campaigns, and for the development of novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-12-6-2-3-7-13(12)10-14-11-18-16(20-14)19-15-8-4-5-9-17-15/h2-9,11H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDWTPFJVVNVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CN=C(S2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the pyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyridine groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The bioactivity of thiazol-2-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Key Structural Impact Reference
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl group at C5, pyridin-3-yl at C4 Enhanced solubility via morpholine; altered target interaction due to pyridine orientation
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine Pyrimidinyl and sulfonyl groups Increased steric bulk; potential kinase binding via sulfonyl interactions
ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine) Dual pyridinyl groups at C4 and C2 Strong SK channel inhibition (IC50 = 2.1 µM); antileishmanial activity
5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine Trifluoromethylpyridinyloxy group at C5 Improved metabolic stability and membrane permeability via CF3 group
5-(Piperidin-1-yl)-4-(1H-pyrazol-4-yl)-N-(pyridin-2-yl)thiazol-2-amine Piperidinyl and pyrazolyl groups at C5 and C4 Enhanced 3D binding potential; possible kinase selectivity
5-(Pyridin-4-yl)thiazol-2-amine Pyridin-4-yl at C5 Simplified structure; baseline activity for SAR studies

Key Observations :

  • The 2-methylbenzyl group in the target compound may confer superior lipophilicity compared to morpholine () or pyrimidine () derivatives, favoring blood-brain barrier penetration.
  • Trifluoromethyl groups () and sulfonyl moieties () enhance target affinity and metabolic stability, respectively.
  • Dual pyridinyl groups in ICA () demonstrate how substituent positioning dictates biological target specificity.

Key Observations :

  • The absence of a pyridin-3-yl or sulfonyl group in the target compound may limit antileishmanial activity compared to ICA.
  • Protonation patterns () and hydrogen bonding (e.g., Namine–H⋯Br− interactions) suggest pH-dependent solubility and crystallinity, which could influence formulation.

Physicochemical Properties

  • Lipophilicity : The 2-methylbenzyl group likely increases logP compared to morpholine () or pyrazolyl () derivatives.
  • Solubility: Sulfonyl () and morpholinomethyl () groups enhance aqueous solubility, whereas the 2-methylbenzyl group may reduce it.
  • Metabolic Stability: Trifluoromethyl () and piperidinyl () groups are known to resist oxidative metabolism.

Biological Activity

5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine, a compound characterized by its thiazole and amine functional groups, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine is C15_{15}H15_{15}N3_{3}S, with a molecular weight of 281.4 g/mol. The compound features a thiazole ring, which is often associated with various pharmacological effects due to its ability to interact with biological targets.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Enterococcus faecalis8.33 µM
Escherichia coli2.33 µM
Pseudomonas aeruginosa13.40 µM
Salmonella typhi11.29 µM

These findings suggest that the compound possesses moderate to good antibacterial activity, making it a candidate for further development in treating bacterial infections .

2. Anti-inflammatory Properties

Thiazole derivatives have been linked to anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that compounds within this class can significantly reduce inflammation markers in vitro and in vivo models . For instance, the compound's potential to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, showing promising results against various cancer cell lines. In a study assessing the cytotoxic effects of thiazole compounds, it was reported that 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine exhibited significant inhibitory effects on cancer cell proliferation through apoptosis induction .

Case Study: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various thiazole derivatives, including 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine, researchers found that the compound demonstrated superior activity against Gram-positive bacteria compared to Gram-negative bacteria. The study highlighted its potential application in developing new antibiotics amid rising antibiotic resistance .

Case Study: Anti-inflammatory Mechanism

Another case study focused on the anti-inflammatory mechanisms of thiazole compounds, revealing that 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine inhibited the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition was linked to reduced expression of pro-inflammatory cytokines in cellular models .

Q & A

Basic Question: What are the recommended methods for synthesizing 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine, and how can purity be optimized?

Answer:
The synthesis of thiazol-2-amine derivatives typically involves multi-step reactions. For example, coupling a substituted benzyl group to the thiazole ring can be achieved via nucleophilic substitution or condensation reactions. A common approach includes:

  • Step 1: Reacting 2-aminothiazole with 2-methylbenzyl chloride/bromide in the presence of a base (e.g., NaH or K₂CO₃) to form the benzyl-thiazole intermediate.
  • Step 2: Introducing the pyridin-2-yl group via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .
    Purity optimization involves:
  • Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .
  • Recrystallization from methanol or ethanol to remove impurities .
  • Analytical validation using HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Basic Question: How can researchers confirm the molecular structure and functional groups of this compound?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR:
    • Thiazole protons appear as doublets at δ 6.8–7.2 ppm, while pyridinyl protons resonate at δ 8.1–8.5 ppm .
    • The 2-methylbenzyl group shows characteristic aromatic protons (δ 6.9–7.3 ppm) and a methyl singlet at δ 2.4 ppm .
  • IR Spectroscopy:
    • Stretching vibrations for C=N (thiazole) at ~1600 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .
  • X-ray Crystallography:
    • Resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) and confirms spatial arrangement .

Basic Question: What are the standard protocols for stability testing under varying pH and temperature conditions?

Answer:
Stability studies should assess degradation pathways:

  • pH Stability:
    • Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) .
  • Thermal Stability:
    • Conduct thermogravimetric analysis (TGA) from 25°C to 300°C (heating rate: 10°C/min) to determine decomposition points .
  • Light Sensitivity:
    • Expose to UV light (254 nm) and measure photodegradation using HPLC .

Advanced Question: How can researchers investigate the mechanism of antimicrobial activity for this compound?

Answer:
Advanced mechanistic studies involve:

  • Enzyme Inhibition Assays:
    • Test inhibition of bacterial enoyl-ACP reductase or fungal CYP51 (lanosterol demethylase) using spectrophotometric methods .
  • Membrane Permeability Studies:
    • Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes .
  • Docking Simulations:
    • Model interactions with target proteins (e.g., PfDHFR for antimalarial activity) using AutoDock Vina. Validate with mutagenesis studies .

Advanced Question: How should contradictions between computational predictions and experimental bioactivity data be resolved?

Answer:
Discrepancies may arise from solvation effects or conformational flexibility. Mitigation strategies include:

  • Solubility Assays:
    • Measure logP values (e.g., shake-flask method) to assess bioavailability discrepancies .
  • Dynamic Simulations:
    • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate protein-ligand stability over 100 ns .
  • SAR Analysis:
    • Synthesize analogs (e.g., replacing 2-methylbenzyl with halogenated derivatives) to identify critical substituents .

Advanced Question: What strategies are recommended for improving selectivity toward cancer cells while minimizing cytotoxicity?

Answer:
Enhancing selectivity involves:

  • Proteomic Profiling:
    • Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions .
  • Prodrug Design:
    • Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments .
  • Apoptosis Assays:
    • Measure caspase-3/7 activation (luminescent assays) in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) .

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